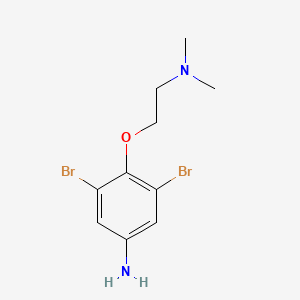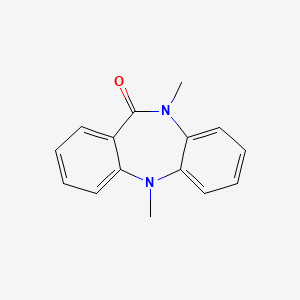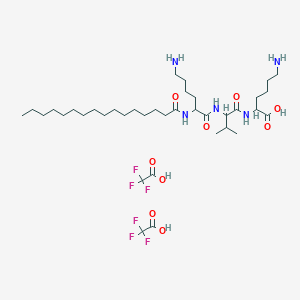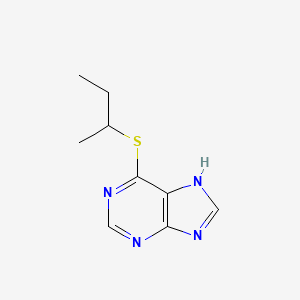
3,5-Dibromo-4-(2-(dimethylamino)ethoxy)benzenamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dibromo-4-(2-(dimethylamino)ethoxy)benzenamine: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of two bromine atoms at the 3 and 5 positions, a dimethylaminoethoxy group at the 4 position, and an amine group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-(2-(dimethylamino)ethoxy)benzenamine typically involves the bromination of 4-(2-(dimethylamino)ethoxy)aniline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the 3 and 5 positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromine atoms, potentially leading to debromination under specific conditions.
Substitution: The bromine atoms in the compound make it susceptible to nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium thiolate (KSCN) are often employed in substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Debrominated products.
Substitution: Products where bromine atoms are replaced by other functional groups.
科学研究应用
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its bromine atoms make it a useful building block for Suzuki-Miyaura coupling reactions.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its structural features.
Industry: In the industrial sector, the compound may be used in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3,5-Dibromo-4-(2-(dimethylamino)ethoxy)benzenamine involves its interaction with specific molecular targets. The dimethylaminoethoxy group can interact with various receptors or enzymes, potentially inhibiting or activating their functions. The bromine atoms may also play a role in the compound’s binding affinity and specificity.
相似化合物的比较
3,5-Dibromo-4-methylaniline: Similar structure but with a methyl group instead of the dimethylaminoethoxy group.
4-(2-(Dimethylamino)ethoxy)aniline: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
Uniqueness: The presence of both bromine atoms and the dimethylaminoethoxy group makes 3,5-Dibromo-4-(2-(dimethylamino)ethoxy)benzenamine unique in its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets.
属性
CAS 编号 |
15592-73-1 |
|---|---|
分子式 |
C10H14Br2N2O |
分子量 |
338.04 g/mol |
IUPAC 名称 |
3,5-dibromo-4-[2-(dimethylamino)ethoxy]aniline |
InChI |
InChI=1S/C10H14Br2N2O/c1-14(2)3-4-15-10-8(11)5-7(13)6-9(10)12/h5-6H,3-4,13H2,1-2H3 |
InChI 键 |
MVFLWWXESBADPF-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCOC1=C(C=C(C=C1Br)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-N'-[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]butanehydrazide](/img/structure/B12809517.png)



![Propanamide, 3-[(2-hydroxyethyl)amino]-](/img/structure/B12809530.png)






![2-Amino-3',6'-bis(dimethylamino)spiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B12809591.png)

![1-(7,7-Dioxido-14h-dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B12809610.png)
